

Application Notes and Protocols for Cytotoxicity Assays Using (S)-BAY-293

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Compound of Interest		
Compound Name:	(S)-BAY-293	
Cat. No.:	B605931	Get Quote

Introduction

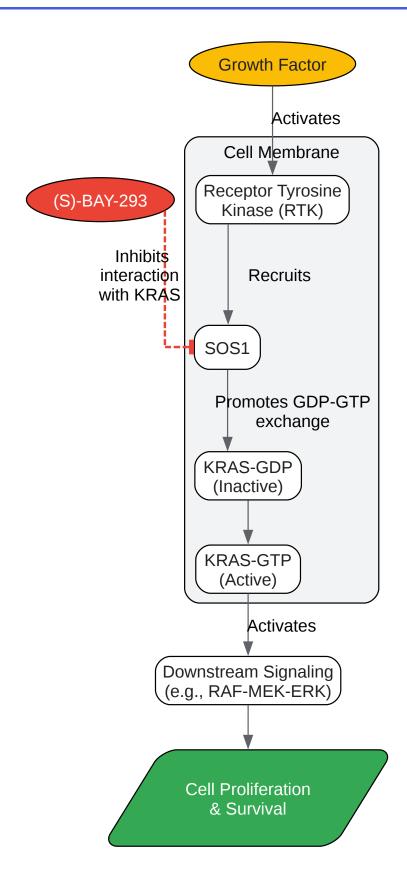
(S)-BAY-293 is a potent and selective small molecule inhibitor that targets the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, which are central players in intracellular signaling pathways that control cell proliferation, survival, and differentiation.[1] [3] By disrupting the KRAS-SOS1 interaction, (S)-BAY-293 effectively blocks RAS activation and downstream signaling through pathways such as the RAS-RAF-MEK-ERK cascade.[3][4] This mechanism of action makes (S)-BAY-293 a valuable tool for investigating the role of RAS signaling in cancer and as a potential therapeutic agent for RAS-driven tumors.[3]

These application notes provide detailed protocols for assessing the cytotoxic effects of **(S)-BAY-293** in cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to measure cell viability and proliferation.[5]

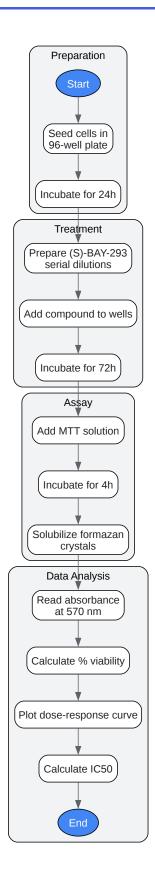
Mechanism of Action of (S)-BAY-293

(S)-BAY-293 selectively inhibits the protein-protein interaction between KRAS and SOS1 with a reported IC50 of 21 nM.[1][2][3] This inhibition prevents the exchange of GDP for GTP on RAS, thereby keeping RAS in its inactive state. The subsequent downregulation of the RAS-RAF-MEK-ERK signaling pathway leads to reduced cell proliferation and can induce cell death in cancer cells dependent on this pathway for survival.[3][4]









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